molecular formula C16H20ClNO3S B2431652 1-(3-CHLOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE CAS No. 1448064-82-1

1-(3-CHLOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE

Cat. No.: B2431652
CAS No.: 1448064-82-1
M. Wt: 341.85
InChI Key: DMXICKKUGJVKAH-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyclohexylsulfonyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate β-lactam precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be attached through a sulfonylation reaction using cyclohexylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(3-CHLOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (3-Chlorophenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
  • (3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
  • (3-Chlorophenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl, ethyl, bromine) can significantly alter the chemical and physical properties of the compounds.
  • Reactivity: Variations in substituents can affect the reactivity and types of chemical reactions the compounds undergo.
  • Applications: Each compound may have unique applications based on its specific properties and interactions with biological systems.

This detailed article provides a comprehensive overview of 1-(3-CHLOROBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-chlorophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c17-13-6-4-5-12(9-13)16(19)18-10-15(11-18)22(20,21)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXICKKUGJVKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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